1-Methyl-2-phenylhydrazine
Description
1-Methyl-2-phenylhydrazine (CAS: 92304-54-6), often encountered as its hydrochloride salt, is a substituted hydrazine derivative with the molecular formula C₇H₁₁ClN₂ and a molecular weight of 158.63 g/mol . Structurally, it consists of a phenyl group attached to a hydrazine backbone with a methyl substituent at the 1-position. The compound exhibits a melting point of 160–161°C and requires storage under inert conditions at 2–8°C to maintain stability . Its synthesis typically involves alkylation or condensation reactions, though specific protocols are less documented compared to analogs like phenylhydrazine derivatives .
This compound hydrochloride is utilized as a medical intermediate, particularly in pharmaceutical research for constructing heterocyclic frameworks . However, it carries hazards (H302, H315, H319, H335) related to toxicity, skin irritation, and respiratory discomfort, necessitating stringent safety protocols during handling .
Properties
CAS No. |
622-36-6 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
1-methyl-2-phenylhydrazine |
InChI |
InChI=1S/C7H10N2/c1-8-9-7-5-3-2-4-6-7/h2-6,8-9H,1H3 |
InChI Key |
DHLFKRNCGLBPRR-UHFFFAOYSA-N |
Canonical SMILES |
CNNC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : 1-Methyl-2-phenylhydrazine differs from 1-methyl-1-phenylhydrazine in the placement of the methyl group on the hydrazine backbone, altering electronic and steric profiles .
- Substituent Effects : Compared to p-tolylhydrazine hydrochloride, the methyl group on the phenyl ring (vs. hydrazine backbone) reduces basicity and influences solubility .
- Functional Group Variation : 2-Phenylacetohydrazide replaces the hydrazine –NH–NH₂ group with a hydrazide (–CONHNH₂), enhancing hydrogen-bonding capacity .
This compound Hydrochloride
Synthesis likely involves methylating phenylhydrazine under controlled conditions, though explicit protocols are scarce. Indirect evidence suggests analogs are synthesized via alkylation or condensation .
Comparable Compounds:
Phenylhydrazine Derivatives: Synthesized via condensation of aldehydes/ketones with phenylhydrazine in acidic ethanol (e.g., 1-(naphthalen-1-ylmethylene)-2-phenylhydrazine) .
Hydrazides : Produced by reacting esters with hydrazine hydrate (e.g., 2-phenylacetohydrazide from ethyl acetate derivatives) .
Triazole-Hydrazine Hybrids : Formed via cyclocondensation, as seen in (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine .
Reactivity Insights :
- The methyl group in this compound may sterically hinder nucleophilic attack at the hydrazine nitrogen, reducing reactivity compared to phenylhydrazine .
- Hydrazides (e.g., 2-phenylacetohydrazide) exhibit higher polarity due to the carbonyl group, favoring applications in coordination chemistry .
Physicochemical and Toxicological Properties
| Property | This compound HCl | Phenylhydrazine HCl | 2-Phenylacetohydrazide |
|---|---|---|---|
| Molecular Weight (g/mol) | 158.63 | 144.59 | 150.18 |
| Melting Point (°C) | 160–161 | ~240–245 | 142–144 |
| Solubility | Moderate in polar solvents | High in water | High in DMF/ethanol |
| Toxicity (H-Statements) | H302, H315, H319, H335 | H301, H311, H331 | H302, H312 |
Notable Trends:
- Thermal Stability : Phenylhydrazine HCl and p-tolylhydrazine HCl have higher melting points (~240–250°C) due to stronger ionic interactions .
- Toxicity: this compound’s hazards align with phenylhydrazine derivatives but are less acute than phenylhydrazine monohydrochloride (H301: fatal if swallowed) .
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